R-547 mesylate

Description

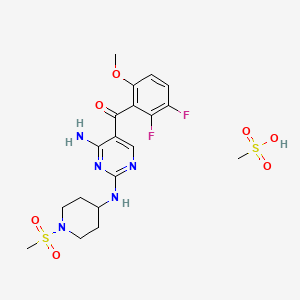

Structure

3D Structure of Parent

Properties

CAS No. |

869369-26-6 |

|---|---|

Molecular Formula |

C19H25F2N5O7S2 |

Molecular Weight |

537.55 |

IUPAC Name |

[4-amino-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;methanesulfonic acid |

InChI |

InChI=1S/C18H21F2N5O4S.CH4O3S/c1-29-13-4-3-12(19)15(20)14(13)16(26)11-9-22-18(24-17(11)21)23-10-5-7-25(8-6-10)30(2,27)28;1-5(2,3)4/h3-4,9-10H,5-8H2,1-2H3,(H3,21,22,23,24);1H3,(H,2,3,4) |

InChI Key |

BUYYGASGVDVCPU-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C=C1)F)F)C(=O)C2=CN=C(N=C2N)NC3CCN(CC3)S(=O)(=O)C.CS(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

R-547 mesylate; RG-547 mesylate; RO-4584820 mesylate. |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: R-547 Mesylate Mechanism of Action in Cell Cycle Arrest

[1]

Executive Summary

R-547 mesylate (Ro-4584820) represents a high-potency, ATP-competitive inhibitor of the cyclin-dependent kinase (CDK) family.[1] Unlike first-generation CDK inhibitors (e.g., flavopiridol) that suffered from poor selectivity and off-target toxicity, R-547 exhibits a refined specificity profile, potently targeting CDK1, CDK2, and CDK4 with nanomolar affinity (

This guide delineates the mechanistic basis of R-547-induced cell cycle arrest.[1][2] It details the dual-checkpoint inhibition (G1/S and G2/M) and provides a validated experimental framework for assessing its efficacy in preclinical models.[1] The mechanism is distinct in its ability to induce apoptosis and arrest proliferation independently of the Retinoblastoma (Rb) or p53 tumor suppressor status, primarily due to its multi-CDK targeting strategy.

Molecular Profile & Target Specificity[1]

R-547 is a diaminopyrimidine derivative.[1][3][4] Its chemical structure facilitates high-affinity binding to the ATP-binding pocket of specific CDKs.[1] The mesylate salt form improves solubility and bioavailability for in vivo administration.[5]

Kinase Selectivity Profile

The therapeutic index of R-547 is derived from its high selectivity.[1][6] It effectively ignores over 120 unrelated kinases (Ki > 5000 nM), minimizing off-target cytotoxicities often seen with pan-kinase inhibitors.[1]

| Target Kinase | Cyclin Partner | Biological Consequence of Inhibition | |

| CDK4 | Cyclin D1 | 1 | Blocks G1 |

| CDK1 | Cyclin B | 2 | Blocks G2 |

| CDK2 | Cyclin E | 3 | Blocks S-phase progression and centrosome duplication.[1] |

| CDK7 | Cyclin H | 171 | Reduced CAK activity (upstream activator).[1] |

| GSK3 | N/A | 260 | Minor impact on glycogen metabolism/Wnt signaling.[1] |

Data sourced from DePinto et al. (2006) and Chu et al. (2006).[1]

Mechanism of Action (MoA): Dual-Phase Arrest

The efficacy of R-547 stems from its ability to impose a "double-lock" on the cell cycle.[1] By simultaneously inhibiting the initiator kinases of the G1 phase (CDK4/6) and the G2 phase (CDK1), it prevents tumor cells from escaping checkpoint surveillance.

The G1/S Blockade (Rb-Dependent)

In Rb-competent cells, R-547 inhibits CDK4/Cyclin D1.[1] Normally, this complex phosphorylates the Retinoblastoma protein (pRb).

-

Mechanism: R-547 binding

Reduced CDK4 activity -

Result: pRb remains bound to the E2F transcription factor family.[1] E2F cannot translocate to the nucleus to transcribe S-phase genes (e.g., CCNE1, CDC6), resulting in G1 arrest.

The G2/M Blockade (Rb-Independent)

In tumors where Rb is mutated or deleted (rendering them resistant to pure CDK4/6 inhibitors), R-547 retains efficacy via CDK1 inhibition .[1]

-

Mechanism: CDK1/Cyclin B is the "Master Mitotic Switch." R-547 competitively inhibits ATP binding to CDK1.[1][7]

-

Result: Cells accumulate in the G2 phase with 4N DNA content but fail to enter mitosis, eventually undergoing apoptosis due to sustained cell cycle blockade.

Signaling Pathway Visualization[1]

Figure 1: R-547 exerts a dual-node inhibition.[1] It prevents G1 exit via the CDK4-Rb-E2F axis and prevents G2 exit via direct CDK1 blockade, ensuring efficacy even in Rb-null phenotypes.[1]

Experimental Validation Framework

To rigorously validate R-547 activity in a new cell line or model, the following protocols should be employed. These are designed to be self-validating —internal controls are built-in to distinguish cytostasis from cytotoxicity.[1]

Protocol A: Cell Cycle Phase Distribution (Flow Cytometry)

Objective: Quantify the percentage of cells arrested in G1 vs. G2/M phases.

Methodology:

-

Synchronization (Optional but Recommended): Serum starve cells for 24 hours to synchronize in G0/G1. Release into complete media containing R-547.

-

Treatment: Treat cells with R-547 at varying concentrations (e.g.,

,-

Control: DMSO (Vehicle).[1]

-

-

Harvesting: Trypsinize cells; ensure collection of floating cells (apoptotic population).

-

Fixation: Wash in PBS.[1] Resuspend in 300 µL PBS. Add 700 µL ice-cold 100% ethanol dropwise while vortexing (Final: 70% EtOH). Incubate at -20°C for

2 hours. -

Staining:

-

Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto). Collect 10,000 events. Use doublet discrimination (Area vs. Width).

Expected Data:

-

G1 Arrest: A sharp increase in the 2N peak (if Rb-competent).[1]

-

G2 Arrest: A significant accumulation in the 4N peak (if Rb-null or at high doses inhibiting CDK1).[1]

-

Sub-G1: Appearance of a <2N peak indicates DNA fragmentation (apoptosis).[1]

Protocol B: Biomarker Validation (Western Blotting)

Objective: Confirm the molecular mechanism (Rb hypophosphorylation and Apoptosis).[1]

Methodology:

-

Lysis: Lyse treated cells in RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors. Crucial: Phosphatase inhibitors preserve the phosphorylation state of Rb.

-

Separation: Load 30-50 µg protein on a 4-12% Gradient SDS-PAGE gel. (Rb is 110 kDa; gradient gels resolve the hyper- vs. hypo-phosphorylated bands better).[1]

-

Antibodies:

-

Primary: Anti-Total Rb, Anti-Phospho-Rb (Ser780 or Ser807/811), Anti-PARP (cleaved and full), Anti-Actin (loading control).

-

-

Detection: ECL Chemiluminescence.

Self-Validating Check:

-

Mechanism Confirmation: You must see a decrease in pRb (Ser780) and a shift of Total Rb to a lower molecular weight (hypo-phosphorylated form).[1]

-

Apoptosis Confirmation: Appearance of the 89 kDa Cleaved PARP fragment.

Experimental Workflow Diagram

Figure 2: Parallel workflow for validating cytostatic (Flow Cytometry) and cytotoxic (Western Blot) effects of R-547.

Therapeutic Implications & Resistance[1][8]

R-547's ability to induce tumor regression in xenograft models (e.g., HCT116 colorectal models) highlights its potential beyond mere cytostasis.[1]

-

Resistance Mechanisms: While R-547 bypasses Rb-mutation resistance via CDK1 inhibition, potential resistance could arise from the overexpression of ABC transporters (MDR pumps), although early studies suggest R-547 is not a strong substrate for P-gp.[1]

-

Combination Strategy: Due to its G1/S arrest capability, R-547 is ideally sequenced before S-phase specific agents (like antimetabolites) to synchronize cells, or after DNA damaging agents to prevent repair during G2 arrest.[1]

References

-

DePinto, W., et al. (2006).[2] In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials.[1][6] Molecular Cancer Therapeutics.[1][6]

-

Chu, X.J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity.[1][6] Journal of Medicinal Chemistry.

-

National Cancer Institute. (n.d.).[1] CDK Inhibitor R547 Definition. NCI Drug Dictionary.

-

Selleck Chemicals. (2024).[1][7] R547 (Ro 4584820) Datasheet and Kinase Profile.

Sources

- 1. (4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl)(2,3-difluoro-6-methoxyphenyl)methanone | C18H21F2N5O4S | CID 6918852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The effect of R547, a cyclin-dependent kinase inhibitor, on hepatocellular carcinoma cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. rndsystems.com [rndsystems.com]

- 7. selleckchem.com [selleckchem.com]

Technical Deep Dive: R-547 Mesylate Selective Inhibition of CDK1, CDK2, and CDK4

Executive Summary

R-547 (Ro-5474642) represents a pivot point in the development of cell cycle therapeutics. Unlike first-generation pan-CDK inhibitors (e.g., flavopiridol) that suffered from off-target toxicity, or highly specific CDK4/6 inhibitors (e.g., palbociclib) that may face resistance via compensatory kinase upregulation, R-547 offers a multi-targeted yet selective profile. It potently inhibits CDK1, CDK2, and CDK4 with low nanomolar affinity while sparing the broader kinome.[1][2]

This guide provides a rigorous technical analysis of R-547 mesylate, focusing on its mechanism of action, selectivity profiling, and the experimental frameworks required to validate its efficacy in preclinical settings.

Mechanistic Profile & Structural Logic

Chemical Identity & Binding Mode

R-547 is a diaminopyrimidine analogue.[3] Its high selectivity stems from specific interactions within the ATP-binding pocket of the CDK enzymes.

-

Core Scaffold: The diaminopyrimidine ring mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.

-

Selectivity Determinants: The C2-amino position (substituted with a 1-methanesulfonylpiperidin-4-yl moiety) and the C5 position (2,3-difluoro-6-methoxybenzoyl group) are critical. These substituents exploit the specific geometry of the CDK active site, which is distinct from other serine/threonine kinases.

Selectivity Data

The following table summarizes the inhibitory constants (

| Target Kinase Complex | Biological Role | |

| CDK4 / Cyclin D1 | 1 | G1 |

| CDK1 / Cyclin B | 2 | G2 |

| CDK2 / Cyclin E | 3 | S Phase Progression |

| GSK3 | 46 | Glycogen metabolism / Wnt signaling |

| CDK7 / Cyclin H | 171 | CDK Activating Kinase (CAK) |

| Panel of >120 Kinases | > 5000 | Off-target controls (e.g., EGFR, PDGFR) |

Data Source: DePinto et al. (2006) & Chu et al. (2006)[4]

Signaling Pathway Visualization

The diagram below illustrates the multi-node inhibition of R-547. By blocking CDK4/6 in G1 and CDK1/2 in S/G2, R-547 imposes a "dual-clamp" on tumor cell proliferation, preventing the compensatory escape often seen with single-node inhibitors.

Figure 1: R-547 mechanism of action showing dual blockade at G1/S (via CDK4/Rb) and G2/M (via CDK1/2).

Validated Experimental Protocols

As a scientist, reproducibility is your currency. The following protocols are designed with built-in validation steps to ensure data integrity.

In Vitro Kinase Inhibition Assay (TR-FRET)

Purpose: To determine the IC50 of R-547 against specific CDK/Cyclin complexes. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a specific peptide substrate (e.g., ULight-labeled peptide).

Protocol Workflow:

-

Reagent Prep: Prepare 4X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Serial Dilution: Prepare R-547 in 100% DMSO (start at 10 µM, 3-fold dilutions). Dilute to 4X working conc in Kinase Buffer (final DMSO < 1%).

-

Enzyme Mix: Dilute CDK4/Cyclin D1 (or CDK1/2) to optimal concentration (determined via linearity test, typically 0.5–2 nM).

-

Substrate/ATP Mix: Prepare ULight-labeled Rb peptide (50 nM) and ATP (at

apparent, typically 10–50 µM). -

Reaction:

-

Add 2.5 µL Compound.

-

Add 2.5 µL Enzyme Mix.

-

Incubate 15 min (Pre-incubation allows R-547 to bind).

-

Add 5 µL Substrate/ATP Mix.

-

Incubate 60 min at RT.

-

-

Termination/Detection: Add 10 µL EDTA/Eu-antibody mix. Read on EnVision plate reader (665 nm / 615 nm ratio).

Self-Validation Checkpoints:

-

Z-Prime (

): Must be > 0.5. If -

Reference Inhibitor: Always run a staurosporine or flavopiridol control curve.

-

DMSO Tolerance: Ensure final DMSO concentration does not inhibit the kinase alone (run a DMSO titration control).

Cellular Biomarker Analysis: pRb Western Blot

Purpose: To verify that R-547 engages its target inside the cell by reducing Retinoblastoma protein (Rb) phosphorylation.

Protocol Steps:

-

Cell Seeding: Seed HCT116 or MCF-7 cells (

cells/well) in 6-well plates. Allow attachment (24h). -

Treatment: Treat with R-547 (0, 0.01, 0.1, 1.0 µM) for 24 hours.

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate and NaF are mandatory to preserve phospho-sites).

-

Western Blotting:

-

Load 20-30 µg protein/lane.

-

Primary Antibody: Anti-phospho-Rb (Ser807/811) [Cell Signaling Tech #8516]. This site is specifically phosphorylated by CDK4/6.[5]

-

Loading Control: Anti-Total Rb and Anti-GAPDH.

-

-

Quantification: Normalize pRb signal to Total Rb signal.

Interpretation: A dose-dependent decrease in pRb(Ser807/811) without a loss of Total Rb confirms specific CDK4 inhibition. If Total Rb decreases, consider apoptosis/toxicity rather than specific inhibition.

Preclinical Efficacy & Pharmacokinetics

In Vivo Tumor Regression

R-547 has demonstrated significant efficacy in human tumor xenograft models (e.g., HCT116 colorectal, LOX-IMVI melanoma).

-

Dosing Regimen: Effective via oral gavage (daily) or IV (weekly).[2]

-

TGI (Tumor Growth Inhibition): Doses of ~40 mg/kg (oral) typically yield >90% TGI in sensitive models.[6]

-

PK/PD Correlation: Efficacy correlates with the duration that plasma concentration remains above the cellular IC50 (Time > IC50).

Pharmacokinetics (PK) Snapshot

-

Bioavailability: Moderate to high oral bioavailability in rodent models.

-

Salt Form: The mesylate salt is chosen to enhance aqueous solubility compared to the free base, which is critical for consistent oral absorption.

Experimental Workflow Diagram

The following diagram outlines the logical flow for characterizing R-547, moving from cell-free assays to in vivo validation.

Figure 2: Step-wise characterization workflow for R-547 from bench to bedside translation.

Conclusion

This compound distinguishes itself as a potent, ATP-competitive inhibitor with a unique selectivity profile covering CDK1, CDK2, and CDK4.[1] This "pan-cell-cycle" inhibition allows it to arrest cells at both the G1/S and G2/M checkpoints, providing a robust blockade against tumor proliferation. For researchers, the critical path to utilizing R-547 involves validating this dual-arrest mechanism via pRb blotting and cell cycle analysis (FACS), ensuring that observed toxicity is mechanism-based and not off-target.

References

-

Discovery of R547: Chu, X. J., et al. (2006).[4] "Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity."[3][4][6][7] Journal of Medicinal Chemistry, 49(22), 6549–6560.

-

Preclinical Pharmacology: DePinto, W., et al. (2006). "In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials."[2][3][4][7] Molecular Cancer Therapeutics, 5(11), 2644–2658.

-

Clinical Trial Context: Infante, J. R., et al. (2008). "A Phase I study of R547, a novel, selective inhibitor of cell cycle and transcriptional cyclin dependent kinases (CDKs)." Journal of Clinical Oncology, 26(15_suppl), 3528.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. Breaking Cancer’s Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

R-547 Mesylate: A Technical Guide to its Therapeutic Potential in Solid Tumors

Abstract R-547 is a potent, orally bioavailable, and selective ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs), which are fundamental regulators of the cell cycle often dysregulated in cancer. By targeting CDK1, CDK2, and CDK4, R-547 disrupts the phosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor. This action prevents the release of E2F transcription factors, leading to cell cycle arrest at the G1/S and G2/M transitions and subsequent induction of apoptosis. Extensive preclinical studies have demonstrated its broad anti-proliferative activity across a diverse panel of human tumor cell lines, irrespective of their p53 or multidrug resistance status. Significant in vivo antitumor efficacy has been confirmed in multiple xenograft models of solid tumors. A Phase I clinical trial in patients with advanced solid tumors established a manageable safety profile and confirmed the mechanism of action through pharmacodynamic markers, showing promise for its further development in oncology. This guide provides an in-depth overview of the mechanism, preclinical data, clinical findings, and key experimental protocols relevant to the investigation of R-547 mesylate.

Part 1: Introduction - The Rationale for CDK Inhibition in Oncology

The Role of Cyclin-Dependent Kinases (CDKs) in Cell Cycle Progression and Cancer

The cell division cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as the master regulators of this process.[1] Their activity is dependent on binding to regulatory protein subunits called cyclins, with the expression of specific cyclins oscillating throughout the cell cycle.[2] This sequential activation of different CDK-cyclin complexes drives the cell through the various phases of division (G1, S, G2, and M).

In many human cancers, the CDK signaling pathway is deregulated due to mutations, amplifications, or altered expression of CDKs, cyclins, or their endogenous inhibitors.[2][3] This aberrant activity leads to a loss of cell cycle control, resulting in unrestricted cellular proliferation, a hallmark of cancer.[3][4] Consequently, inhibiting CDKs with small molecules has emerged as a major focus in cancer research, offering a promising strategy to reinstate cell cycle arrest and induce apoptosis in tumor cells.[1][2]

This compound: A Novel Pan-CDK Inhibitor

R-547, also known as methanone, is a diaminopyrimidine compound identified as a potent and selective inhibitor of CDKs.[5] Unlike highly specific inhibitors that target only one or two CDKs, R-547 exhibits a broader spectrum of activity, potently inhibiting CDK1, CDK2, and CDK4.[3] This profile is advantageous as it can simultaneously block cell cycle progression at multiple checkpoints, potentially leading to enhanced antitumor activity and overcoming resistance mechanisms.[3] Preclinical data have shown that R-547 is orally bioavailable and demonstrates significant efficacy in a wide range of solid tumor models, leading to its evaluation in clinical trials.[2][5]

Part 2: Mechanism of Action

Kinase Selectivity Profile

R-547 is a highly selective, ATP-competitive inhibitor of CDKs. In cell-free enzymatic assays, it demonstrates potent inhibitory activity against the key cell cycle kinases CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1, with inhibition constants (Ki) in the low nanomolar range.[6] Critically, R-547 shows exceptional selectivity; when tested against a large panel of over 120 other kinases, it was found to be inactive (Ki > 5,000 nM), indicating a highly targeted mechanism of action.[2][4]

Table 1: Kinase Inhibitory Activity of R-547

| Kinase Complex | Ki (nM) | Source(s) |

|---|---|---|

| CDK1/cyclin B | 2-3 | [2] |

| CDK2/cyclin E | 3 | [5] |

| CDK4/cyclin D1 | 1-2 | [7] |

| >120 Unrelated Kinases | >5,000 |[2][8] |

Core Signaling Pathway: Inhibition of the CDK-Rb-E2F Axis

The primary mechanism through which R-547 exerts its anti-proliferative effects is by inhibiting the phosphorylation of the retinoblastoma tumor suppressor protein (Rb).[1][9] In its active, hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for entry into the S phase (DNA synthesis).[9]

During a normal G1 phase, CDK4/cyclin D and subsequently CDK2/cyclin E phosphorylate Rb.[10] This hyperphosphorylation causes a conformational change in Rb, leading to the release of E2F, which then activates the transcription of target genes, driving the cell past the G1/S restriction point.[10] By potently inhibiting CDK4 and CDK2, R-547 prevents Rb hyperphosphorylation, locking Rb in its active, E2F-bound state and thereby enforcing a G1 cell cycle arrest.[2]

Downstream Effects: G1/G2 Cell Cycle Arrest and Apoptosis

The inhibition of Rb phosphorylation is a direct cause of the observed cell cycle block.[2] Cell cycle analysis of tumor cells treated with R-547 shows a dose-dependent decrease in DNA synthesis (BrdU incorporation) and an accumulation of cells in both the G1 and G2 phases of the cell cycle.[6] The G2 block is attributed to the inhibition of CDK1/cyclin B, which is essential for entry into mitosis.

Prolonged cell cycle arrest initiated by R-547 ultimately leads to the induction of apoptosis (programmed cell death).[1][2] This has been confirmed by assays measuring DNA fragmentation, a key hallmark of apoptosis, in treated tumor cells.[6]

Part 3: Preclinical Efficacy in Solid Tumors

In Vitro Anti-proliferative Activity

R-547 has demonstrated potent and broad-spectrum anti-proliferative activity in vitro against a wide array of human tumor cell lines derived from various solid tumors.[2][3] A key finding is that its efficacy is independent of the tumor's histologic type, p53 mutation status, Rb status, or the expression of multidrug resistance (MDR) proteins.[2] This suggests a wide therapeutic window and the potential to treat a diverse range of cancers, including those resistant to standard therapies.

Table 2: In Vitro IC₅₀ Values of R-547 in Human Solid Tumor Cell Lines

| Tumor Type | Cell Lines | IC₅₀ Range (µM) | Source(s) |

|---|---|---|---|

| Colon, Breast, Lung, Prostate, Cervix, Melanoma, Osteosarcoma, B-cell Lymphoma | Various (e.g., HCT116, MDA-MB-435, H460a, DU145, C33A, LOX, OSA-CL, JEKO-1) | ≤ 0.60 | [1][2] |

| Colorectal | HCT116 | 0.08 |[5] |

In Vivo Antitumor Efficacy

The potent in vitro activity of R-547 translates to significant antitumor efficacy in vivo. The compound has been tested in multiple human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice.[2][4] R-547 demonstrated significant tumor growth inhibition in all tested models, which included cancers of the colon, lung, breast, prostate, and melanoma.[2][5]

Notably, the antitumor activity was observed with both daily oral (p.o.) and once-weekly intravenous (i.v.) dosing schedules, highlighting its favorable pharmacological properties for clinical development.[2][4]

Table 3: Summary of In Vivo Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Administration Route | Efficacy Outcome | Source(s) |

|---|---|---|---|---|

| HCT116 | Colorectal | Oral | Up to 95% tumor growth inhibition | [5] |

| HCT116, H460a, MDA-MB-435, DU145, LOX, A549 | Colon, Lung, Breast, Prostate, Melanoma | Oral (40 mg/kg, daily) & I.V. (weekly) | Significant antitumor activity in all models | [2] |

| Orthotopic Syngeneic Rat Model | Not Specified | Oral & I.V. | Significant antitumor activity |[2][4] |

Preclinical Pharmacodynamics: Target Engagement in Tumors

To confirm that the in vivo antitumor effects were due to the intended mechanism of action, pharmacodynamic (PD) studies were conducted. These studies measured the level of Rb phosphorylation in tumor tissue from xenograft models following R-547 treatment.[11] The results showed that R-547, at efficacious doses, effectively inhibited the phosphorylation of Rb in the tumors.[2][4] This provides a crucial link between target engagement and therapeutic response and establishes pRb as a potential biomarker for clinical use.[2]

Part 4: Clinical Investigation in Advanced Solid Tumors

Phase I Study Design (NCT00400296)

Based on its strong preclinical profile, this compound advanced into a Phase I, open-label, multiple ascending dose study in patients with advanced solid tumors.[12] The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended dose for further development, as well as to assess the safety and tolerability of the drug.[13] Patients received R-547 as a weekly intravenous infusion on days 1 and 8 of a 21-day cycle.[13] The study evaluated infusion durations of both 90 and 180 minutes.[13]

Safety and Tolerability

The Phase I trial enrolled 41 patients across a dose range of 8.6 to 195 mg/m².[13] Treatment with R-547 was found to be tolerable at a dose of 155 mg/m² for both infusion schedules.[13] The principal treatment-related adverse events were generally manageable and included nausea (54%), fatigue (34%), emesis (34%), headache (34%), and transient hypotension (32%).[13]

Pharmacokinetic and Pharmacodynamic Profile

Pharmacokinetic (PK) analysis showed that at doses of 155 mg/m² and above, the mean drug exposure (AUC) exceeded the levels that were efficacious in preclinical xenograft models.[13] The 180-minute infusion schedule produced a similar AUC but a 30% lower maximum concentration (Cmax) compared to the 90-minute infusion at equivalent doses.[13]

Pharmacodynamic assessments in patient peripheral blood mononuclear cells (PBMCs) confirmed the mechanism of action in a clinical setting. An exposure-dependent decrease in the ratio of phosphorylated Rb to total Rb was observed between 1.5 and 24 hours after R-547 infusion, demonstrating successful target engagement in patients.[13]

Preliminary Antitumor Activity

While the primary goal of a Phase I study is to assess safety, preliminary signs of antitumor activity were observed. One patient with metastatic squamous cell carcinoma of the skin experienced tumor regression.[13] Additionally, eight other patients remained on the study for four or more cycles, suggesting disease stabilization.[13] These findings, combined with the confirmed target engagement, support further investigation in Phase II trials.[13]

Table 4: Key Findings from Phase I Trial of R-547 (NCT00400296)

| Parameter | Finding | Source |

|---|---|---|

| Dose & Schedule | Tolerable at 155 mg/m², IV infusion on Days 1, 8 of a 21-day cycle. | [13] |

| Common AEs | Nausea, fatigue, emesis, headache, transient hypotension. | [13] |

| Pharmacokinetics | Efficacious exposure levels achieved at ≥ 155 mg/m². | [13] |

| Pharmacodynamics | Exposure-dependent inhibition of Rb phosphorylation in patient PBMCs. | [13] |

| Clinical Activity | 1 case of tumor regression (metastatic squamous cell ca); 8 patients with stable disease (≥ 4 cycles). |[13] |

Part 5: Methodologies and Experimental Protocols

Protocol: In Vitro Cell Proliferation (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology:

-

Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS) to each well to dissolve the formazan crystals.[3]

-

Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Cell Cycle Analysis (BrdU Incorporation by Flow Cytometry)

This method quantifies the percentage of cells in different phases of the cell cycle (G1, S, G2/M) by measuring DNA content and the incorporation of the thymidine analog Bromodeoxyuridine (BrdU) into newly synthesized DNA during the S phase.[2][5]

Step-by-Step Methodology:

-

Cell Culture & Treatment: Culture cells to ~60% confluency and treat with various concentrations of R-547 for 20-24 hours.

-

BrdU Pulse-Labeling: Add BrdU to the culture medium at a final concentration of 10 µM and incubate for 30-60 minutes at 37°C.[2][8]

-

Harvest and Fixation: Harvest cells by trypsinization, wash with PBS, and fix by adding dropwise into ice-cold 70% ethanol while vortexing. Incubate for at least 1 hour at 4°C.[5]

-

Denaturation: Wash the fixed cells and resuspend in 2M HCl with 0.5% Triton X-100 for 30 minutes at room temperature to denature the DNA.[5]

-

Neutralization: Neutralize the acid by adding 0.1 M sodium tetraborate buffer and wash the cells.[5]

-

Antibody Staining: Incubate cells with a fluorochrome-conjugated anti-BrdU antibody for 1 hour at room temperature in the dark.[8]

-

DNA Staining: Wash the cells and resuspend in a solution containing a DNA dye such as Propidium Iodide (PI) and RNase A.[8]

-

Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the cell population and analyze BrdU fluorescence versus PI fluorescence to determine the distribution of cells in G1, S, and G2/M phases.

Protocol: Western Blot for Phospho-Retinoblastoma (pRb)

Western blotting is used to detect the levels of specific proteins in a sample. This protocol is for assessing the phosphorylation status of Rb at specific CDK-target sites (e.g., Ser807/811) following treatment with R-547.[10][14]

Step-by-Step Methodology:

-

Sample Preparation: Treat cells with R-547 for 24-48 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[14]

-

Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[14][15]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[15]

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Rb (e.g., pRb Ser807/811).[14]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody that recognizes the primary antibody.[14]

-

Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]

-

Re-probing: The membrane can be stripped and re-probed with an antibody for total Rb and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol: In Vivo Human Tumor Xenograft Study

This protocol describes a general framework for evaluating the antitumor efficacy of R-547 in an immunodeficient mouse model bearing a human solid tumor xenograft.[16][17]

Step-by-Step Methodology:

-

Animal Model: Use 6-8 week old female immunodeficient mice (e.g., athymic nude or SCID).[2]

-

Cell Implantation: Subcutaneously inject 5-10 x 10⁶ human tumor cells (e.g., HCT116) suspended in Matrigel into the flank of each mouse.[17]

-

Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound to the treatment group via the desired route (e.g., oral gavage at 40 mg/kg daily) for a specified duration (e.g., 21 days). The control group receives the vehicle solution.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

-

Endpoint & Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage by comparing the final tumor volumes of the treated group to the control group.

-

(Optional) Pharmacodynamics: A satellite group of animals can be used for PD analysis. Tumors are collected at specific time points after the final dose to analyze pRb levels by Western blot or immunohistochemistry.[16]

Part 6: Conclusion and Future Directions

This compound is a potent and selective pan-CDK inhibitor with a well-defined mechanism of action centered on the inhibition of the Rb-E2F signaling axis. It has demonstrated compelling preclinical activity across a broad range of solid tumor models, both in vitro and in vivo. Early clinical data from a Phase I trial in patients with advanced solid tumors have established a tolerable safety profile and provided clinical proof-of-concept by demonstrating target engagement and preliminary signs of antitumor activity.[13]

The broad efficacy independent of common resistance markers like p53 or MDR status makes R-547 a promising candidate for further development.[2] Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond. Given the role of CDKs in DNA damage repair and other cellular processes, combination strategies with chemotherapy, targeted agents, or immunotherapy may unlock the full therapeutic potential of R-547 in the treatment of solid tumors.

Part 7: References

-

DePinto W, Chu XJ, Bartkovitz D, et al. In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials. Mol Cancer Ther. 2006;5(11):2644-2658. [Link]

-

ClinicalTrials.gov. A Study of R547 in Patients With Advanced Solid Tumors. NCT00400296. [Link]

-

American Association for Cancer Research. In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I. AACR Journals. [Link]

-

Chu XJ, DePinto W, Bartkovitz D, et al. Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. J Med Chem. 2006;49(22):6549-6560. [Link]

-

Barlak G, Yilmaz O, Ceylan M, et al. The effect of R547, a cyclin-dependent kinase inhibitor, on hepatocellular carcinoma cell death. Biotech Histochem. 2020;95(6):447-455. [Link]

-

Bio-Rad. BrdU Staining of Cells for Cell Cycle Analysis & Apoptosis Protocol. Bio-Rad-Antibodies.com. [Link]

-

ResearchGate. A phase I study of R547, a novel, selective inhibitor of cell cycle and transcriptional cyclin dependent kinases (CDKs). Request PDF. [Link]

-

ClinicalTrials.gov. A Study of R547 in Patients With Advanced Solid Tumors. [Link]

-

Bio-protocol. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol.org. [Link]

-

PubMed. In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials. [Link]

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative-Diagnostics.com. [Link]

-

University of Iowa. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. Medicine.UIowa.edu. [Link]

-

Crown Bioscience. Preclinical Drug Testing Using Xenograft Models. CrownBio.com. [Link]

-

StatPearls - NCBI Bookshelf. Pharmacodynamics. [Link]

-

MDPI. Regulation of Cell Cycle Progression through RB Phosphorylation by Nilotinib and AT-9283 in Human Melanoma A375P Cells. [Link]

-

PubMed Central. Temporal Tracking of Cell Cycle Progression Using Flow Cytometry without the Need for Synchronization. [Link]

-

PubMed Central. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]

Sources

- 1. researchhub.com [researchhub.com]

- 2. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 9. mesoscale.com [mesoscale.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. xenograft.org [xenograft.org]

- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

The Pro-Apoptotic Power of R-547 Mesylate: A Technical Guide to its Mechanism in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Engine of Cancer Proliferation

The relentless and uncontrolled proliferation of cancer cells is fundamentally a disease of the cell cycle. Cyclin-dependent kinases (CDKs) are the master regulators of this intricate process, acting as the engine that drives a cell through its various phases of growth and division.[1] In many cancers, this engine runs amok due to mutations or aberrant expression of CDKs and their regulatory partners, the cyclins. This has made CDKs a prime target for therapeutic intervention.[2] R-547 mesylate, also known as Roniciclib (BAY 1000394), has emerged as a potent and selective small molecule inhibitor of several key CDKs, demonstrating significant anti-tumor activity in preclinical and early clinical studies.[3][4] This technical guide provides an in-depth exploration of the core mechanism by which this compound induces apoptosis, or programmed cell death, in cancer cells, offering insights for researchers and drug development professionals in the field of oncology.

R-547 is an orally bioavailable, ATP-competitive inhibitor with high affinity for CDK1, CDK2, and CDK4, with Ki values in the low nanomolar range.[4][5] Its ability to arrest the cell cycle at both the G1 and G2 phases is a direct consequence of this inhibition.[2] Beyond a simple halt in proliferation, R-547 actively pushes cancer cells towards a self-destructive path of apoptosis.[6] This guide will dissect the molecular cascade initiated by R-547, from the initial inhibition of CDKs to the final execution of the apoptotic program.

The Core Mechanism: From Cell Cycle Arrest to Apoptotic Commitment

The primary mechanism of action of this compound in inducing apoptosis is intrinsically linked to its function as a CDK inhibitor. By blocking the activity of CDK1, CDK2, and CDK4, R-547 disrupts the phosphorylation of key substrates that are critical for cell cycle progression.[2]

A pivotal substrate of CDK2 and CDK4 is the retinoblastoma protein (Rb). In a normal, healthy cell, hypophosphorylated Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle. Upon phosphorylation by CDK/cyclin complexes, Rb releases E2F, allowing the cell to proceed with DNA replication. R-547's inhibition of CDK2 and CDK4 prevents the phosphorylation of Rb, locking it in its active, hypophosphorylated state.[2] This leads to a sustained G1 cell cycle arrest.[2]

Similarly, inhibition of CDK1, the primary driver of the G2 to M phase transition, leads to a G2 arrest.[2] This dual blockade of the cell cycle at critical checkpoints creates a cellular environment where the pro-survival signals that are normally coupled with active proliferation are diminished. This sustained cell cycle arrest is a crucial trigger for the cell to initiate the apoptotic cascade.

dot graph TD; A[this compound] --> B{CDK1/CDK2/CDK4 Inhibition}; B --> C[Rb Hypophosphorylation]; C --> D[G1/S and G2/M Cell Cycle Arrest]; D --> E{Induction of Apoptosis}; subgraph Apoptotic Cascade E --> F[Activation of Intrinsic Pathway]; F --> G[Mitochondrial Outer Membrane Permeabilization]; G --> H[Cytochrome c Release]; H --> I[Apoptosome Formation]; I --> J[Caspase-9 Activation]; J --> K[Caspase-3 Activation]; K --> L[Cleavage of Cellular Substrates]; L --> M[Apoptotic Body Formation]; end

end

Figure 1: Signaling pathway of this compound-induced apoptosis.

While the precise upstream signaling events are a subject of ongoing research, evidence points towards the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[6][7] This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[8][9] The sustained cell cycle arrest and cellular stress induced by R-547 are thought to tip the balance in favor of the pro-apoptotic members.

This leads to mitochondrial outer membrane permeabilization (MOMP), a critical "point of no return" in the apoptotic process.[5][10][11] MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[5] In the cytoplasm, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome.[5] The formation of the apoptosome leads to the cleavage and activation of caspase-9, an initiator caspase.[5]

Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.[6] The activation of caspase-3 unleashes a cascade of proteolytic events, leading to the cleavage of a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately results in the characteristic morphological changes of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[2][6]

Experimental Protocols for Studying R-547-Induced Apoptosis

To rigorously investigate the pro-apoptotic effects of this compound, a combination of well-established cellular and molecular biology techniques is essential. The following are detailed protocols for key experiments.

Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining using Flow Cytometry

This assay allows for the quantitative determination of apoptotic cells. Early in apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, where the membrane integrity is compromised.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).

-

Cell Harvesting: Carefully collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine with the floating cells from the supernatant.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Annexin V Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

dot graph G { layout=neato; node [shape=box, style=rounded]; A [label="Cell Seeding & Treatment"]; B [label="Cell Harvesting"]; C [label="Cell Washing"]; D [label="Annexin V & PI Staining"]; E [label="Incubation"]; F [label="Flow Cytometry Analysis"];

}

Figure 2: Experimental workflow for Annexin V/PI apoptosis assay.

Protocol 2: Western Blot Analysis of Apoptotic Markers

Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic cascade, providing mechanistic insights into how R-547 induces cell death.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Incubate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.

Data Interpretation:

-

An increase in the expression of pro-apoptotic proteins like Bax.

-

A decrease in the expression of anti-apoptotic proteins like Bcl-2.

-

The appearance of cleaved (activated) forms of caspase-9, caspase-3, and PARP.

Quantitative Data Summary

The pro-apoptotic efficacy of this compound has been demonstrated across a range of cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Antiproliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colorectal Carcinoma | ≤ 0.60 | [2] |

| HeLa | Cervical Cancer | 16 nM (Roniciclib) | [12] |

| TT | Medullary Thyroid Cancer | 73.3% inhibition at 25 nM | [7] |

| DRO81-1 | Medullary Thyroid Cancer | 75.7% inhibition at 25 nM | [7] |

Table 2: Quantitative Analysis of Apoptosis Induced by Roniciclib (R-547)

| Cell Line | Treatment | Apoptotic Cells (%) | Assay | Reference |

| TT | Roniciclib (100 nM, 24h) | Significantly increased | Caspase-3 activity | [6] |

| DRO81-1 | Roniciclib (100 nM, 24h) | Significantly increased | Caspase-3 activity | [6] |

| 8505C | Roniciclib (25 nM, 24h) | Significantly induced | Annexin V/PI | [4] |

| 8305C | Roniciclib (25 nM, 24h) | Significantly induced | Annexin V/PI | [4] |

| KAT18 | Roniciclib (25 nM, 24h) | Significantly induced | Annexin V/PI | [4] |

Clinical Landscape and Future Directions

This compound (Roniciclib) has progressed into Phase I and II clinical trials for the treatment of various advanced solid tumors.[3][13] Phase I studies have established an acceptable safety profile, with common adverse events including nausea, fatigue, diarrhea, and vomiting.[3] Importantly, these trials have also demonstrated pharmacodynamic evidence of target engagement, with an exposure-dependent decrease in the phosphorylation of Rb in peripheral blood mononuclear cells of patients.[3]

In terms of efficacy, a Phase I study reported one partial response in a patient with squamous cell carcinoma.[3] In expansion cohorts of a Phase I study, the disease control rate (DCR) was 40.9% for patients with ovarian cancer, 17.4% for patients with small-cell lung cancer (SCLC), and 33.3% for patients with tumors harboring CDK-related mutations.[3] While objective response rates have been modest in early trials, the observed disease stabilization suggests a potential role for Roniciclib in combination with other therapeutic agents.

The future of R-547 and other CDK inhibitors likely lies in identifying predictive biomarkers to select patients who are most likely to respond. The status of the Rb pathway, as well as the expression levels of cyclins and other cell cycle regulators, are promising areas of investigation. Furthermore, combination strategies with chemotherapy, targeted therapies, and immunotherapies hold the potential to enhance the anti-tumor efficacy of R-547 and overcome mechanisms of resistance.

Conclusion

This compound is a potent CDK inhibitor that effectively induces apoptosis in cancer cells by disrupting the cell cycle machinery and activating the intrinsic apoptotic pathway. Its mechanism of action, centered on the inhibition of Rb phosphorylation and subsequent cell cycle arrest, provides a strong rationale for its development as an anti-cancer therapeutic. The detailed protocols and data presented in this guide offer a framework for researchers to further investigate the pro-apoptotic effects of R-547 and to explore its full potential in the treatment of cancer. As our understanding of the intricate network of cell cycle regulation and apoptosis continues to grow, targeted therapies like this compound will undoubtedly play an increasingly important role in the future of oncology.

References

-

Activity of roniciclib in medullary thyroid cancer. (2018). PMC. [Link]

-

Roniciclib induces cytotoxicity in MTC cells. (A)... - ResearchGate. [Link]

-

CDK Inhibitors: Cell Cycle Arrest Versus Apoptosis. (2002). Cell Cycle. [Link]

-

Phase I dose-escalation studies of roniciclib, a pan-cyclin-dependent kinase inhibitor, in advanced malignancies. (2017). British Journal of Cancer. [Link]

-

In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials. (2006). Molecular Cancer Therapeutics. [Link]

-

Mitochondrial outer membrane permeabilization - Wikipedia. [Link]

-

Apoptotic cell signaling in cancer progression and therapy. (2011). Journal of Cellular Biochemistry. [Link]

-

Mitochondrial outer membrane permeabilization: a focus on the role of mitochondrial membrane structural organization - BioKB. [Link]

-

Mitochondrial outer membrane permeabilization: a focus on the role of mitochondrial membrane structural organization. (2017). Cell Death & Differentiation. [Link]

-

Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (2006). Journal of Medicinal Chemistry. [Link]

-

Roniciclib accumulates cells in G2/M phase and inhibits mitotic... - ResearchGate. [Link]

-

Roniciclib decreases the level of Aurora A and accumulates cells in G2... - ResearchGate. [Link]

-

Where killers meet--permeabilization of the outer mitochondrial membrane during apoptosis. (2013). Cold Spring Harbor Perspectives in Biology. [Link]

-

Conformational Adaption May Explain the Slow Dissociation Kinetics of Roniciclib (BAY 1000394), a Type I CDK Inhibitor with Kinetic Selectivity for CDK2 and CDK9. (2016). ACS Chemical Biology. [Link]

-

Intrinsic apoptotic pathway activation increases response to anti-estrogens in luminal breast cancers. - SciSpace. [Link]

-

Study Details | NCT02390154 | Roniciclib Mass Balance Study | ClinicalTrials.gov. [Link]

-

Conformational Adaption May Explain the Slow Dissociation Kinetics of Roniciclib (BAY 1000394), a Type I CDK Inhibitor with Kinetic Selectivity for CDK2 and CDK9. (2021). ACS Chemical Biology. [Link]

-

The Targeted Pulse: FDA Decisions and Trial Breakthroughs | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. [Link]

-

Bax/Bcl-2 Cascade Is Regulated by the EGFR Pathway: Therapeutic Targeting of Non-Small Cell Lung Cancer. (2022). Frontiers in Oncology. [Link]

-

Combined Treatment with Stattic and Docetaxel Alters the Bax/ Bcl-2 Gene Expression Ratio in Human Prostate Cancer Cells. ResearchGate. [Link]

-

Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy. (2024). Semantic Scholar. [Link]

-

Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells. (2015). PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Phase I dose-escalation studies of roniciclib, a pan-cyclin-dependent kinase inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bd.dbio.uevora.pt [bd.dbio.uevora.pt]

- 6. Activity of roniciclib in medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Bax/Bcl-2 Cascade Is Regulated by the EGFR Pathway: Therapeutic Targeting of Non-Small Cell Lung Cancer [frontiersin.org]

- 9. journal.waocp.org [journal.waocp.org]

- 10. Mitochondrial outer membrane permeabilization - Wikipedia [en.wikipedia.org]

- 11. Mitochondrial outer membrane permeabilization: a focus on the role of mitochondrial membrane structural organization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pubs.acs.org [pubs.acs.org]

R-547 mesylate pharmacophore and structure-activity relationship

Technical Monograph: R-547 Mesylate Pharmacophore & Structure-Activity Relationship

Part 1: Executive Summary

R-547 (Ro-4584820) Mesylate is a potent, orally bioavailable, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1 , CDK2 , and CDK4 . Developed by Hoffmann-La Roche, this small molecule represents a classic example of scaffold hopping and structure-based drug design (SBDD) utilizing a 2,4-diaminopyrimidine core to mimic the adenine ring of ATP.

While many CDK inhibitors suffer from poor selectivity or low oral bioavailability, R-547 was engineered to overcome these hurdles through precise decoration of the pyrimidine scaffold. It demonstrates high potency (

Part 2: Chemical Identity & Pharmacophore Analysis

Chemical Structure

-

IUPAC Name: methanone mesylate

-

Molecular Formula:

-

Core Scaffold: 2,4-Diaminopyrimidine[1]

Pharmacophore & Binding Mode

The binding efficacy of R-547 is driven by its ability to occupy the ATP-binding pocket of CDKs with high shape complementarity. The interaction network can be deconstructed into three distinct vectors relative to the kinase active site:

-

Hinge Region Binding (The Anchor): The 2,4-diaminopyrimidine core functions as a pseudo-purine.

-

N1 of Pyrimidine: Accepts a hydrogen bond from the backbone NH of Leu83 (CDK2 numbering).[2]

-

C2-NH Group: Donates a hydrogen bond to the backbone Carbonyl of Leu83 .

-

C4-Amino Group: Donates a hydrogen bond to the backbone Carbonyl of Glu81 .

-

-

Hydrophobic/Gatekeeper Pocket (The Selectivity Filter): The 2,3-difluoro-6-methoxybenzoyl moiety at the C5 position twists out of the plane of the pyrimidine ring. It occupies the hydrophobic pocket adjacent to the gatekeeper residue (Phe80 ). The specific substitution pattern (F, OMe) optimizes packing interactions and metabolic stability against oxidation.

-

Solvent Exposed Region (The Solubilizer): The 1-methanesulfonylpiperidin-4-yl group at the C2 position extends towards the solvent front (ribose binding pocket). The sulfone group caps the piperidine nitrogen, reducing basicity (preventing lysosomal trapping) and improving permeability, while participating in water-mediated hydrogen bonds.

Caption: Pharmacophore map of R-547 showing the tripartite binding mode within the CDK2 ATP pocket.

Part 3: Structure-Activity Relationship (SAR) Deep Dive

The optimization of R-547 from early hits followed a rigorous logic to balance potency with physicochemical properties.

| Structural Region | Modification | Biological Consequence |

| C4-Position | Essential. Removal or alkylation destroys the critical H-bond to Glu81, leading to >100-fold loss in potency. | |

| C5-Position | 2,6-Disubstituted Benzoyl | Critical for Selectivity. Unsubstituted benzoyl rings are active but metabolically unstable. The 2-methoxy group locks the conformation via an intramolecular H-bond (potentially) or steric clash, forcing the phenyl ring to twist and fill the hydrophobic pocket. |

| C5-Substituents | Fluorine addition (2,3-difluoro) | Metabolic Stability. Fluorination blocks metabolic hot-spots on the phenyl ring without adding excessive lipophilicity. It improves the half-life ( |

| C2-Linker | Amino (-NH-) | Geometry. Provides the correct distance and angle for the piperidine ring to exit the active site without steric clash with the ribose binding residues. |

| C2-Tail | N-Methanesulfonyl piperidine | PK/PD Balance. A free piperidine amine is too basic, leading to poor cellular penetration and lysosomal sequestration. The sulfonamide (mesyl) reduces pKa, improves oral bioavailability, and maintains water solubility. |

Part 4: Mechanism of Action & Signaling

R-547 exerts its therapeutic effect by arresting the cell cycle.[3] CDKs are the catalytic subunits of a family of serine/threonine kinases that orchestrate cell cycle progression.[1][4]

-

G1/S Block: Inhibition of CDK4/Cyclin D prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to E2F transcription factors, preventing the transcription of genes required for S-phase entry (e.g., DNA polymerases).

-

G2/M Block: Inhibition of CDK1/Cyclin B prevents the initiation of mitosis.

-

Apoptosis: Prolonged arrest leads to the downregulation of anti-apoptotic proteins (e.g., Mcl-1) and induction of apoptosis.

Caption: Signaling cascade showing the downstream effects of R-547 mediated CDK inhibition.

Part 5: Synthesis Protocol (Reconstructed)

Scientific Logic: The synthesis utilizes a convergent approach. The pyrimidine core is functionalized sequentially, exploiting the reactivity difference between the C4 and C2 positions of the pyrimidine ring. The C4 position is more electrophilic due to the electron-withdrawing carbonyl group at C5.

Reference Route: Based on Chu et al., J. Med.[1][5] Chem. 2006.[1][5][6]

Step 1: Construction of the Core

-

Reagents: (2,3-difluoro-6-methoxyphenyl)boronic acid, 2,4-dichloropyrimidine-5-carbonyl chloride, Pd catalyst.

-

Reaction: A Suzuki-Miyaura coupling or Friedel-Crafts acylation variant is used to attach the aryl ring to the C5-carbonyl. Note: A more common industrial route involves reacting the acid chloride with the aryl species to form the ketone before closing the pyrimidine ring, but for medicinal chemistry, displacing a leaving group on the pyrimidine is common.

Step 2: Installation of C4-Amine

-

Precursor: (2,4-Dichloropyrimidin-5-yl)(2,3-difluoro-6-methoxyphenyl)methanone.

-

Reagents: Ammonia (

) in dioxane or methanol. -

Conditions:

to RT, 2 hours. -

Mechanism: Nucleophilic aromatic substitution (

). The C4-Cl is displaced preferentially over C2-Cl due to steric accessibility and electronic activation by the adjacent carbonyl. -

Product: methanone.

Step 3: Installation of C2-Side Chain

-

Reagents: 4-Amino-1-methanesulfonylpiperidine (synthesized separately by reacting 4-Boc-aminopiperidine with methanesulfonyl chloride, then deprotecting).

-

Conditions: Triethylamine (TEA), THF/Ethanol, reflux or

, 12 hours. -

Mechanism: Second

displacement. The C2-Cl is less reactive, requiring heat and a non-volatile base. -

Product: R-547 Free Base.

Step 4: Salt Formation

-

Reagents: Methanesulfonic acid (1.05 eq), Ethanol/Water.

-

Conditions: Dissolve free base in hot ethanol, add acid, cool slowly to crystallize.

-

Result: this compound (Improved water solubility for in vivo dosing).

Part 6: Experimental Protocols

In Vitro Kinase Inhibition Assay (FRET-based)

Purpose: To determine the

-

Reagents: Recombinant CDK1/Cyclin B, CDK2/Cyclin E, CDK4/Cyclin D1 (human); Biotinylated peptide substrate (e.g., Histone H1 fragment); ATP (

concentration); R-547 (serial dilutions in DMSO). -

Buffer: 50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35. -

Procedure:

-

Mix enzyme and R-547 in a 384-well plate. Incubate for 15 min at RT.

-

Add ATP and Biotin-peptide substrate to initiate reaction.

-

Incubate for 60 min at RT.

-

Add Stop Solution containing EDTA and APC-labeled Streptavidin + Europium-labeled anti-phospho-antibody.

-

-

Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

-

Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a 4-parameter logistic equation to calculate

.

Cell Proliferation Assay (HCT116)

Purpose: To assess cellular potency and cytotoxicity.

-

Cell Line: HCT116 (Human Colorectal Carcinoma).[1]

-

Seeding: Plate 3,000 cells/well in 96-well plates in McCoy’s 5A medium + 10% FBS. Allow attachment overnight.

-

Treatment: Add R-547 (9-point dilution series, 0.001

to 10 -

Incubation: 72 hours at

, 5% -

Readout: Add CellTiter-Glo® (Promega) reagent (measures ATP as a proxy for viable cells). Shake for 10 min.

-

Measurement: Read luminescence on a plate reader.

-

Calculation: Calculate

relative to DMSO control.

References

-

Chu, X. J., et al. (2006).[1][5][6] Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity.[1][5][6] Journal of Medicinal Chemistry, 49(22), 6549–6560.[1][6] Link

-

DePinto, W., et al. (2006).[6] In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials.[1][5][7] Molecular Cancer Therapeutics, 5(11), 2644–2658. Link

-

National Cancer Institute. (n.d.). CDK Inhibitor R547.[1][4][5][6][7] NCI Drug Dictionary. Link

Sources

- 1. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Facebook [cancer.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Mechanistic Dissection of R-547 Mesylate: CDK Inhibition and the Modulation of Retinoblastoma Protein Phosphorylation Dynamics

Executive Summary

This technical guide analyzes the pharmacodynamic profile of R-547 mesylate , a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs). Specifically designed for researchers in oncology and signal transduction, this document details the compound's mechanism of action, focusing on its ability to abrogate the phosphorylation of the Retinoblastoma tumor suppressor protein (Rb). By competitively inhibiting CDK1, CDK2, and CDK4, R-547 prevents the hyperphosphorylation of Rb, thereby maintaining the Rb-E2F repressive complex and enforcing a G1/S cell cycle blockade.

Chemical and Pharmacological Profile

This compound is a diaminopyrimidine derivative.[1][2][3] Unlike pan-CDK inhibitors (e.g., flavopiridol) that often suffer from off-target toxicity, R-547 displays a high degree of selectivity for the specific CDKs driving the cell cycle.

Kinase Selectivity and Potency

R-547 functions as an ATP-competitive inhibitor.[1][2][3][4] Its high affinity for the ATP-binding pocket of CDK1, CDK2, and CDK4 allows it to arrest cells at both the G1/S and G2/M checkpoints.

Table 1: Inhibitory Potency of R-547 (Cell-Free Assays)

| Target Kinase Complex | Ki (nM) | Biological Consequence |

| CDK4 / Cyclin D1 | 1 | Blocks G1 progression; prevents initial Rb mono-phosphorylation. |

| CDK1 / Cyclin B | 2 | Blocks G2/M transition; prevents mitotic entry. |

| CDK2 / Cyclin E | 3 | Blocks S-phase entry; prevents Rb hyperphosphorylation. |

| CDK7 / Cyclin H | 171 | Reduced CAK activity (upstream activator). |

| GSK3β | 260 | Minimal impact relative to cell cycle drivers. |

| >120 Other Kinases | >5000 | Negligible off-target activity (High Selectivity).[3][4] |

Data aggregated from DePinto et al. (2006) and Chu et al. (2006).

Mechanistic Action: The Rb Phosphorylation Switch

The core therapeutic efficacy of R-547 lies in its modulation of the Rb pathway. In proliferating cancer cells, Rb is progressively phosphorylated by CDKs, causing it to release E2F transcription factors.[5][6] R-547 interrupts this cascade.

Signaling Pathway Visualization

The following diagram illustrates the specific intervention points of R-547 within the cell cycle machinery.

Figure 1: R-547 inhibits CDK4/6 and CDK2, preventing Rb hyperphosphorylation and sequestering E2F, leading to G1 arrest.

Specific Phosphorylation Sites

R-547 does not merely reduce total Rb phosphorylation; it specifically targets residues critical for E2F release.

-

Ser780: Phosphorylated primarily by CDK4/Cyclin D1.[7] Inhibition here prevents the initial "priming" of Rb.

-

Ser807/811: Phosphorylated by CDK2.[7][8] These are the critical "gatekeeper" sites. When these are unphosphorylated, Rb maintains a high-affinity bond with E2F, preventing S-phase entry.

Experimental Protocols

To validate the efficacy of R-547 in a research setting, the following protocols utilize self-validating controls to ensure that observed effects are due to CDK inhibition and not general cytotoxicity.

Protocol A: Cell Synchronization and R-547 Treatment

Objective: To isolate the G1 arrest effect without the noise of asynchronous cell populations.

-

Cell Seeding: Seed HCT116 or U87MG cells at

cells/well in 6-well plates. -

Synchronization (Double Thymidine Block):

-

Add 2 mM Thymidine for 18 hours (blocks at G1/S).

-

Wash with PBS, release in fresh media for 9 hours.

-

Add 2 mM Thymidine for 17 hours.

-

-

Release and Treatment:

-

Wash cells

with warm PBS to release the block. -

Immediately treat with This compound at varying concentrations (e.g., 0.01, 0.1, 1.0 µM).

-

Control: DMSO vehicle (0.1% final concentration).

-

-

Harvest: Collect cells at 0h, 4h, 8h, and 24h post-release.

Protocol B: Dual-Epitope Immunoblotting for pRb

Objective: To distinguish between total Rb degradation and specific hypophosphorylation.

-

Lysis: Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium Fluoride, Sodium Orthovanadate) to preserve phosphorylation states.

-

SDS-PAGE: Resolve 30 µg of protein on a 6% or 8% polyacrylamide gel . (Note: Rb is ~110 kDa; lower percentage gels provide better separation of phospho-species).

-

Transfer: Wet transfer to PVDF membrane (90V, 90 mins, 4°C).

-

Primary Antibodies (Incubate Overnight at 4°C):

-

Anti-Total Rb: (Validates protein stability).

-

Anti-pRb (Ser780): (Marker for CDK4 activity).

-

Anti-pRb (Ser807/811): (Marker for G1/S transition competence).

-

Anti-GAPDH/Actin: (Loading control).

-

-

Detection: Use HRP-conjugated secondaries and ECL.

-

Expected Result: R-547 treatment should result in the disappearance of the slower-migrating "hyperphosphorylated" band and the retention of the faster-migrating "hypophosphorylated" band.

-

Experimental Workflow Visualization

Figure 2: Integrated workflow for correlating biochemical inhibition (Western Blot) with phenotypic outcome (Flow Cytometry).

Therapeutic Implications and Biomarkers

The modulation of Rb phosphorylation serves as a direct pharmacodynamic (PD) biomarker for R-547 efficacy.

-

In Vivo Correlation: In xenograft models (e.g., HCT116), oral administration of R-547 resulted in significant tumor growth inhibition (TGI). This TGI correlated strongly with the reduction of pRb (Ser807/811) levels in the tumor tissue, detectable by immunohistochemistry.

-

Clinical Translation: In Phase I trials, the ratio of pRb to Total Rb in peripheral blood mononuclear cells (PBMCs) was utilized as a surrogate marker to verify that therapeutic plasma concentrations were achieving molecular target inhibition.

Critical Interpretation

Researchers must note that Rb-negative tumors (e.g., certain small cell lung cancers) will not respond to R-547 via this mechanism. Therefore, verifying Rb status (presence of the protein) is a prerequisite for R-547 sensitivity.

References

-

DePinto, W., et al. (2006). In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials. Molecular Cancer Therapeutics.[9]

-

Chu, X.J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity.[2][3] Journal of Medicinal Chemistry.[2]

-

Lunsford, K., et al. (2009). Preclinical biomarkers for a cyclin-dependent kinase inhibitor translate to candidate pharmacodynamic biomarkers in phase I patients.[1][9] Molecular Cancer Therapeutics.[9]

-

MedChemExpress. R547 Product Information and Kinase Selectivity Profile.

Sources

- 1. This compound [drugs.ncats.io]

- 2. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. oncotarget.com [oncotarget.com]

- 6. elifesciences.org [elifesciences.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Limited Redundancy in Phosphorylation of Retinoblastoma Tumor Suppressor Protein by Cyclin-Dependent Kinases in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical biomarkers for a cyclin-dependent kinase inhibitor translate to candidate pharmacodynamic biomarkers in phase I patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Preparation and Handling of R-547 Mesylate Stock Solutions in DMSO

Application Note & Standard Operating Procedure (SOP)

Abstract & Scientific Context

R-547 is a potent, ATP-competitive, and selective inhibitor of Cyclin-Dependent Kinases (CDKs), specifically targeting CDK1/Cyclin B , CDK2/Cyclin E , and CDK4/Cyclin D1 with

This protocol details the preparation of R-547 Mesylate stock solutions. The mesylate salt form is preferred over the free base due to enhanced aqueous solubility and crystalline stability. However, improper solubilization in Dimethyl Sulfoxide (DMSO) or incorrect storage can lead to compound degradation, precipitation upon aqueous dilution, or experimental artifacts caused by solvent cytotoxicity.[3]

Physicochemical Profile

The following parameters are critical for accurate molarity calculations. Note that the molecular weight (MW) of the mesylate salt differs significantly from the free base.

| Parameter | Data | Notes |

| Compound Name | This compound | Salt form of Ro-5487624 |

| CAS Number | 741713-40-6 | Verify against batch CoA |

| Chemical Formula | Free Base + Methanesulfonic acid | |

| Molecular Weight | 537.56 g/mol | CRITICAL: Do not use Free Base MW (441.[3][4]45) |

| Solubility (DMSO) | Highly soluble in anhydrous DMSO | |

| Solubility (Water) | Low / Insoluble | Precipitates rapidly without carrier |

| Appearance | White to off-white solid | Hygroscopic |

Core Protocol: Stock Solution Preparation

3.1. Reagents & Equipment [3][4]

-

This compound: Store powder at -20°C, desiccated.

-

Solvent: Anhydrous DMSO (Grade:

99.9%, Cell Culture Tested).[3] -

Vials: Amber glass or polypropylene cryovials (O-ring sealed).

-

Environment: Weighing should be performed in a low-humidity environment to prevent clumping.[3][4]

3.2. Molarity Calculation Logic

To prepare a 10 mM stock solution (Standard for High-Throughput Screening):

[3][4]Example: To prepare 1.0 mL of a 10 mM stock:

3.3. Step-by-Step Procedure

-

Equilibration: Remove the this compound vial from the freezer and allow it to equilibrate to room temperature (approx. 30 mins) before opening.

-

Causality: Opening a cold vial introduces condensation, degrading the solid compound.

-

-

Weighing: Accurately weigh ~5.4 mg of this compound into a sterile amber vial. Record the exact mass.

-